

Application Note: High-Sensitivity LC-MS/MS Analysis of Enoxastrobin in Water Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enoxastrobin*

Cat. No.: *B607329*

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Abstract

This application note presents a sensitive and robust method for the quantitative analysis of the fungicide **Enoxastrobin** in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by optimized LC-MS/MS conditions for selective and accurate quantification. This method is suitable for researchers, environmental scientists, and professionals in drug development and food safety for monitoring **Enoxastrobin** levels in environmental water samples.

Introduction

Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its potential for runoff from agricultural areas into surface and groundwater necessitates sensitive and reliable analytical methods for environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for detecting trace levels of pesticides like **Enoxastrobin** in complex matrices such as water.[2] This application note provides a detailed protocol for the extraction and quantification of **Enoxastrobin** in water samples.

Chemical Information:

- Compound Name: **Enoxastrobin**[1]

- Chemical Formula: $C_{22}H_{22}ClNO_4$ [1]
- Molecular Weight: 399.87 g/mol [1]
- CAS Number: 238410-11-2 [1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate **Enoxastrobin** from water samples and remove potential matrix interferences. [2][3]

Materials:

- Water sample (e.g., 500 mL)
- SPE cartridges (e.g., Oasis HLB or equivalent) [4]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water
- SPE manifold
- Nitrogen evaporator

Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
- Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
- Elution: Elute the trapped **Enoxastrobin** from the cartridge with two 5 mL aliquots of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
- Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole, SCIEX Triple Quad™)

Liquid Chromatography (LC) Conditions:

Parameter	Setting
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific parameters for **Enoxastrobin** need to be optimized, but typical starting points are provided below. The precursor ion for **Enoxastrobin** is its protonated molecule $[M+H]^+$.

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3500 V
Gas Temperature	325°C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
Scan Type	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Enoxastrobin**:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. For **Enoxastrobin** (MW: 399.87), the expected precursor ion $[M+H]^+$ is m/z 400.9. Specific product ions should be determined by infusing a standard solution of **Enoxastrobin** into the mass spectrometer and performing a product ion scan. Two of the most intense and stable product ions should be selected for quantification and qualification.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)	Declustering Potential (V)
Enoxastrobin	400.9	To be determined	To be optimized	To be determined	To be optimized	To be optimized

Note: The optimal collision energies and declustering potential must be determined empirically for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method. This data should be generated during method validation.

Table 1: Method Detection and Quantification Limits

Analyte	Limit of Detection (LOD) (ng/L)	Limit of Quantitation (LOQ) (ng/L)
Enoxastrobin	To be determined	To be determined

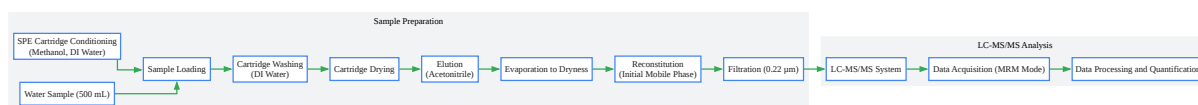
LOD and LOQ are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) from the analysis of spiked blank water samples.

Table 2: Recovery and Precision Data

Analyte	Spiking Level (ng/L)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)
Enoxastrobin	Low (e.g., 10)	To be determined	To be determined
Medium (e.g., 100)	To be determined	To be determined	
High (e.g., 500)	To be determined	To be determined	

Recovery and precision should be assessed by analyzing a minimum of five replicate spiked samples at each concentration level.[5]

Mandatory Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of **Enoxastrobin** in water samples.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of **Enoxastrobin** in water samples. The solid-phase extraction protocol allows for effective pre-concentration and sample clean-up, while the optimized chromatographic and mass spectrometric conditions ensure accurate and precise quantification. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis. Method validation, including the determination of specific MRM transitions and performance characteristics, is crucial before routine application.

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